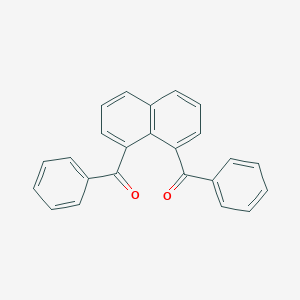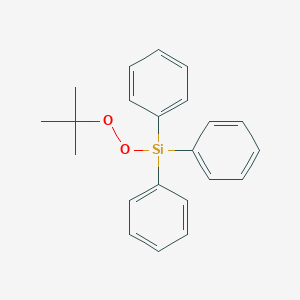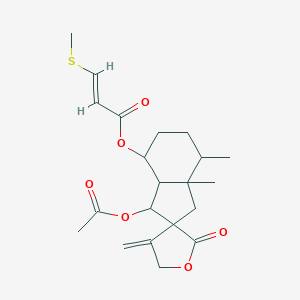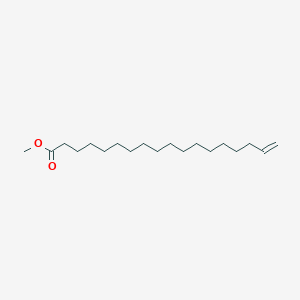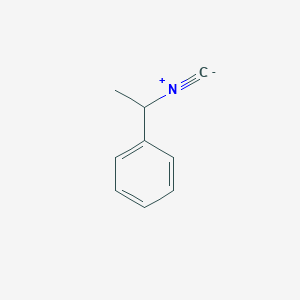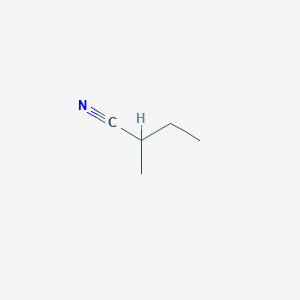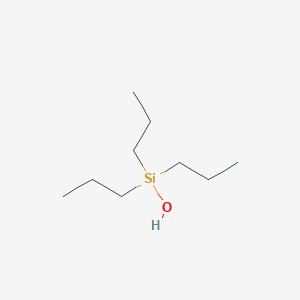
Tripropylsilanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropylsilanol is a chemical compound that belongs to the class of organosilicon compounds. It is widely used in various scientific research applications due to its unique chemical properties. Tripropylsilanol is synthesized using different methods, including the Grignard reaction, hydrosilylation, and direct synthesis.
Mécanisme D'action
Tripropylsilanol acts as a silane coupling agent, which means that it can bond organic and inorganic materials together. It can react with hydroxyl groups on the surface of materials, such as glass, metals, and ceramics, to form a covalent bond. This bond enhances the adhesion of materials, which makes it useful in the production of coatings and adhesives.
Effets Biochimiques Et Physiologiques
Tripropylsilanol has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not cause any adverse effects on the environment. It is also biodegradable, which makes it a safe and eco-friendly option for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
Tripropylsilanol has several advantages for lab experiments. It is a versatile compound that can be used in various applications, including the synthesis of organosilicon compounds and the modification of surfaces. It is also non-toxic and biodegradable, which makes it a safe and eco-friendly option. However, tripropylsilanol has some limitations. It is a relatively expensive compound, which can limit its use in large-scale applications. It is also sensitive to moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for tripropylsilanol research. One area of interest is the synthesis of new organosilicon compounds using tripropylsilanol as a precursor. Another area of research is the development of new coatings and adhesives using tripropylsilanol as a coupling agent. Additionally, the use of tripropylsilanol in the production of silica nanoparticles and other nanomaterials is an area of growing interest. Further studies are needed to fully understand the potential of tripropylsilanol in various scientific research applications.
Conclusion
Tripropylsilanol is a versatile compound that has various scientific research applications. It can be synthesized using different methods, including the Grignard reaction, hydrosilylation, and direct synthesis. Tripropylsilanol acts as a silane coupling agent, which enhances the adhesion of materials. It has several advantages, including its non-toxic and biodegradable nature, but also some limitations, such as its sensitivity to moisture and relatively high cost. Future research directions include the synthesis of new organosilicon compounds, the development of new coatings and adhesives, and the use of tripropylsilanol in the production of nanomaterials.
Méthodes De Synthèse
Tripropylsilanol can be synthesized using various methods. The Grignard reaction is one of the most common methods used to synthesize tripropylsilanol. This method involves reacting magnesium with tripropylchlorosilane in anhydrous ether to form a Grignard reagent, which is then treated with water to produce tripropylsilanol. Another method is hydrosilylation, which involves the reaction of propene with triethylsilane in the presence of a platinum catalyst. The direct synthesis method involves reacting silicon tetrachloride with propanol in the presence of a catalyst to produce tripropylsilanol.
Applications De Recherche Scientifique
Tripropylsilanol is widely used in various scientific research applications, including the synthesis of organosilicon compounds, the preparation of silica nanoparticles, and the modification of surfaces. It is also used as a solvent in chromatography and as a coupling agent in the production of polymer composites. Tripropylsilanol is also used in the production of high-performance coatings and adhesives.
Propriétés
Numéro CAS |
17888-60-7 |
|---|---|
Nom du produit |
Tripropylsilanol |
Formule moléculaire |
C9H22OSi |
Poids moléculaire |
174.36 g/mol |
Nom IUPAC |
hydroxy(tripropyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-4-7-11(10,8-5-2)9-6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
IOANYFLVSWZRND-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)O |
SMILES canonique |
CCC[Si](CCC)(CCC)O |
Synonymes |
Tripropylsilanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



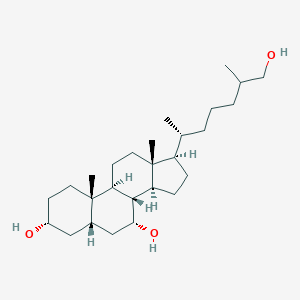
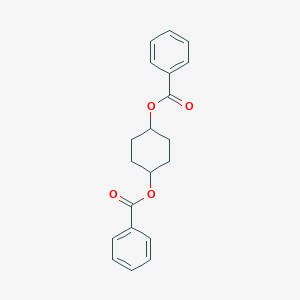
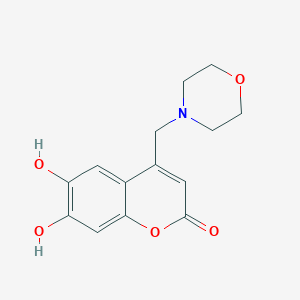
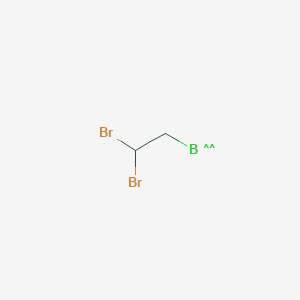
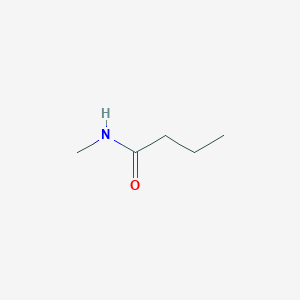
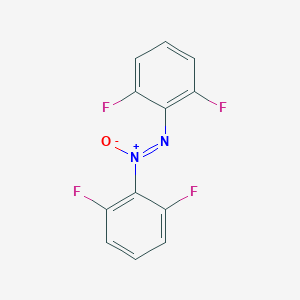

![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
